molecular formula C19H16F2N2O5S2 B2413500 (E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 886924-73-8

(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2413500
CAS No.: 886924-73-8
M. Wt: 454.46
InChI Key: XQOOWQCSSWCJOC-ZBJSNUHESA-N
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Description

(E)-Methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzo[d]thiazole derivative intended for research applications. This compound features a sulfonyl group, a structural motif present in molecules investigated for various biological activities . Compounds within this structural class have been explored in medicinal chemistry research for their potential as enzyme inhibitors and antibacterial agents . The benzo[d]thiazole core is a privileged scaffold in drug discovery, and the incorporation of fluorine atoms is a common strategy to modulate a compound's physicochemical properties, metabolic stability, and binding affinity. The presence of the ethylsulfonyl group is a key feature, as sulfone-containing compounds are known to interact with a diverse range of biological targets . Researchers may find this compound valuable for probing new therapeutic targets, investigating structure-activity relationships (SAR), or as a building block in the synthesis of more complex chemical entities. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 2-[2-(3-ethylsulfonylbenzoyl)imino-4,6-difluoro-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O5S2/c1-3-30(26,27)13-6-4-5-11(7-13)18(25)22-19-23(10-16(24)28-2)17-14(21)8-12(20)9-15(17)29-19/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOOWQCSSWCJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Synthesis

The synthesis of this compound involves several key steps, typically starting with the preparation of the benzothiazole core. The process often includes:

  • Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving o-aminothiophenol and carboxylic acid derivatives.
  • Introduction of the Sulfonyl Group : Sulfonation reactions using reagents like chlorosulfonic acid are commonly employed.
  • Formation of the Imino Linkage : The reaction of benzoyl derivatives with appropriate amines leads to the formation of imine bonds.

These synthetic routes are critical as they determine the purity and yield of the final product, which is essential for subsequent biological evaluations.

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may exhibit inhibitory or activatory effects on these targets, leading to various pharmacological outcomes.

  • Key Functional Groups : The sulfonyl and benzothiazole moieties are crucial for binding interactions, while the difluorobenzo group may enhance stability and bioavailability.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this structure exhibit significant antibacterial, antifungal, and antiprotozoal activities. For instance:

  • Antibacterial Activity : Compounds derived from benzothiazoles have shown minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various bacterial strains, indicating potent antibacterial properties .
  • Antifungal and Antiprotozoal Effects : Other derivatives have been tested against fungal pathogens and protozoa, showing promising results in inhibiting growth.

Case Study 1: Anticancer Activity

A series of experiments evaluated the antiproliferative effects of similar benzothiazole derivatives on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). Compounds demonstrated IC50 values ranging from 6.46 to 6.56 μM, indicating significant potential as anticancer agents .

Case Study 2: Neuroprotective Effects

Research has also focused on the neuroprotective properties of benzothiazole derivatives in models of ischemia/reperfusion injury. Selected compounds exhibited significant attenuation of neuronal injury and showed antioxidant properties by scavenging reactive oxygen species (ROS) .

Comparative Biological Activity Table

Compound NameBiological ActivityMIC/IC50 ValuesReference
Compound AAntibacterial50 μg/mL
Compound BAntifungal6.46 μM
Compound CNeuroprotective-

Q & A

Q. What are the key synthetic routes for (E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multistep protocols:

Core Thiazole Formation : Use the Hantzsch reaction, where α-halocarbonyl derivatives react with thiourea/thioamides to construct the benzo[d]thiazole core .

Functionalization : Introduce the ethylsulfonyl and difluoro substituents via nucleophilic substitution or condensation reactions under controlled pH and temperature .

Esterification : Methyl ester formation using methanol under acid catalysis .

  • Optimization Strategies :

  • Green Chemistry : Replace traditional solvents with ionic liquids or use solvent-free conditions to improve yield (e.g., 15–20% increase reported in similar syntheses) .

  • Design of Experiments (DoE) : Apply statistical models to optimize variables like temperature, catalyst loading, and reaction time (e.g., factorial designs in flow chemistry setups) .

    • Data Table : Common Synthetic Routes and Yields
StepReagents/ConditionsYield RangeKey Reference
Thiazole coreα-bromoketone + thiourea, 70°C, DMF60–75%
SulfonylationEthylsulfonyl chloride, pyridine, 0°C45–55%
EsterificationMethanol, H₂SO₄, reflux85–90%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies hydrogen/carbon environments, especially resolving E/Z isomerism via coupling constants and NOE effects .

  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .

  • X-ray Crystallography : Resolves absolute configuration and crystal packing (use SHELX for refinement; requires high-quality single crystals) .

  • Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (±5 ppm tolerance) .

    • Data Table : Key Spectral Signatures
TechniqueKey Peaks/ParametersReference
¹H NMRδ 8.2–8.5 ppm (aromatic H), δ 3.7 ppm (OCH₃)
IR1695 cm⁻¹ (C=O), 1148 cm⁻¹ (S=O)
X-raySpace group P2₁/c, R-factor < 0.05

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethylsulfonyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes like COX-2). Use AutoDock Vina with PDB structures to assess binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .
  • MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, fluorination at C4/C6 increases antimicrobial activity but reduces solubility, explaining divergent results in different assays .

  • Assay Standardization : Re-evaluate conflicting data under uniform conditions (e.g., MIC testing at pH 7.4 vs. 6.5 alters protonation states) .

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against cancer cell lines) to identify outliers and consensus trends .

    • Data Table : Biological Activity Variations in Analogues
CompoundSubstituentsActivity (IC₅₀, μM)Assay ConditionsReference
A4,6-diF, ethylsulfonyl2.1 ± 0.3 (HeLa)pH 7.4, 48h
B6-F, methylsulfonyl5.8 ± 1.1 (HeLa)pH 6.5, 72h

Q. How does the stereochemistry (E/Z configuration) influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :
  • Physicochemical Effects : The E-configuration (trans-imino group) increases planarity, enhancing π-π stacking in crystals and solubility in nonpolar solvents .

  • Bioactivity Differences : Z-isomers show 3–5x higher antimicrobial activity due to better fit into enzyme active sites (e.g., dihydrofolate reductase) .

  • Characterization : Use NOESY NMR to distinguish E/Z isomers (cross-peaks between imino H and thiazole H in Z-form) .

    • Data Table : E vs. Z Configuration Comparison
PropertyE-isomerZ-isomerReference
LogP3.22.8
MIC (S. aureus)32 μg/mL8 μg/mL
Solubility (H₂O)0.12 mg/mL0.08 mg/mL

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